N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N8O and its molecular weight is 340.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as azolopyrimidines, azolopyridines, and quinolines, involves the reaction of enaminones with aminoheterocycles. This synthetic route facilitates the creation of pyrazole derivatives that can undergo further cyclization to yield pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. Such synthetic methodologies are crucial for developing new compounds with potential biological activities (Almazroa, Elnagdi, & El‐Din, 2004).
Antimicrobial and Insecticidal Potential
Some novel bioactive sulfonamide thiazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their insecticidal potential against pests such as the cotton leafworm, Spodoptera littoralis. These compounds exhibit significant toxic effects, suggesting their potential as insecticidal agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Cardiovascular Applications
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has been explored for their coronary vasodilating and antihypertensive activities. Compounds with structures related to the specified compound have shown promising potential as cardiovascular agents, indicating their relevance in medical research for developing new therapeutic agents (Sato et al., 1980).
Antitumor and Antimicrobial Activities
Enaminones have been utilized as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. These compounds, including those structurally related to the specified chemical, exhibit inhibitory effects against cancer cell lines such as MCF-7 and HEPG2, comparable to standard drugs like 5-fluorouracil. This highlights their potential in anticancer drug development (Riyadh, 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis .
Mode of Action
The compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the phosphorylation of these kinases, thereby blocking the signal transduction pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these pathways, the compound disrupts the processes of cell proliferation and angiogenesis, which are essential for tumor growth and metastasis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also interferes with intracellular c-Met signaling, as verified by Western blot .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, some triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-Met and VEGFR-2 kinases , suggesting that N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide might also interact with these or similar enzymes.
Cellular Effects
It has been reported that some triazolo[4,3-a]pyrazine derivatives can inhibit the growth of various cancer cell lines . Therefore, it is possible that this compound might also have similar effects on cell function.
Molecular Mechanism
It has been suggested that this compound might bind to c-Met and VEGFR-2 proteins, inhibiting their activity . This could potentially lead to changes in gene expression and cellular signaling pathways.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10-13(11(2)22(3)21-10)16(25)19-12-4-6-23(8-12)14-15-20-18-9-24(15)7-5-17-14/h5,7,9,12H,4,6,8H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHSUUXILIRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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